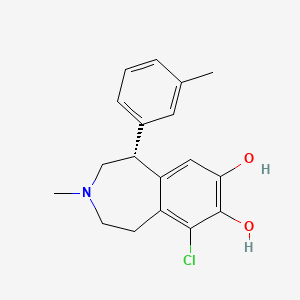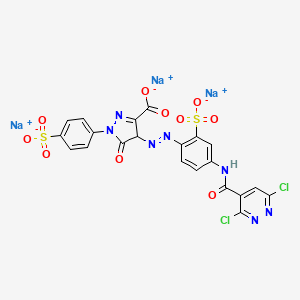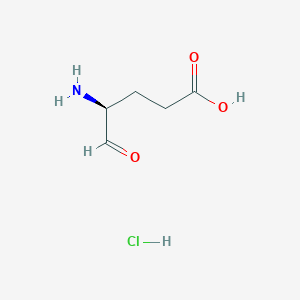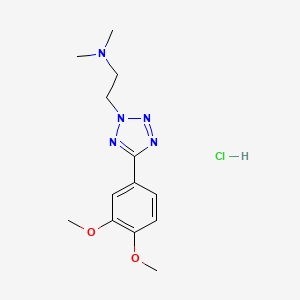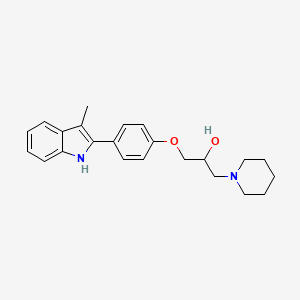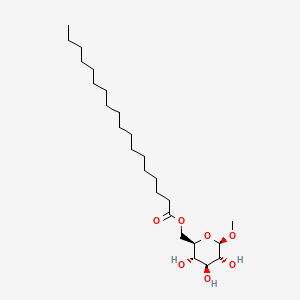
Methyl 6-stearoyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-stearoyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is a derivative of glucopyranoside, where a stearoyl group is attached to the sixth carbon of the glucose moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-stearoyl-beta-D-glucopyranoside typically involves the esterification of methyl beta-D-glucopyranoside with stearic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield. Lipase-catalyzed esterification in organic solvents like acetonitrile has been reported to be effective for the regioselective synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-stearoyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Transesterification can be catalyzed by acids, bases, or enzymes like lipases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucopyranoside alcohols.
Applications De Recherche Scientifique
Methyl 6-stearoyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It serves as a substrate for enzymatic studies, particularly those involving lipases and glycosidases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of methyl 6-stearoyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors. The stearoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane properties. It can also act as an inhibitor or activator of certain enzymes, depending on its structural conformation and the presence of other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-D-glucopyranoside: Lacks the stearoyl group, making it more hydrophilic.
Methyl 6-O-galloyl-beta-D-glucopyranoside: Contains a galloyl group instead of a stearoyl group, which imparts different biological activities.
Methyl alpha-D-glucopyranoside: An isomer with the alpha configuration at the anomeric carbon, affecting its reactivity and interaction with enzymes.
Uniqueness
Methyl 6-stearoyl-beta-D-glucopyranoside is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it valuable in applications requiring the formation of stable emulsions or micelles.
Propriétés
Numéro CAS |
20771-13-5 |
|---|---|
Formule moléculaire |
C25H48O7 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |
Clé InChI |
WQAXDWGYHYPNIA-PRDVQWLOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
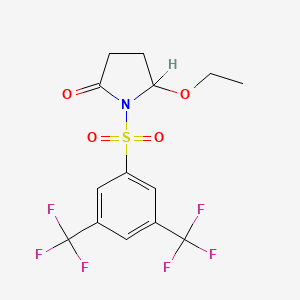

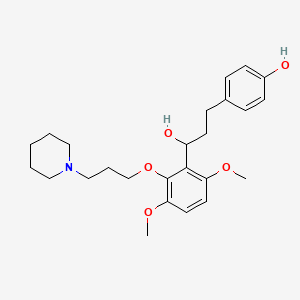
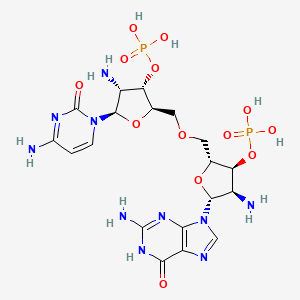
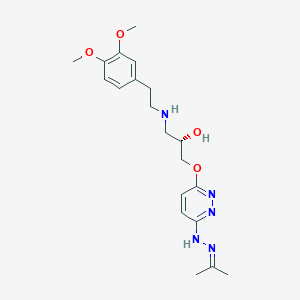
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
